molecular formula C18H30N2O5 B6758677 N-[[4-(oxane-2-carbonylamino)oxan-4-yl]methyl]oxane-2-carboxamide

N-[[4-(oxane-2-carbonylamino)oxan-4-yl]methyl]oxane-2-carboxamide

Cat. No.: B6758677
M. Wt: 354.4 g/mol
InChI Key: LZUPHSLZCCOWQD-UHFFFAOYSA-N
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Description

N-[[4-(oxane-2-carbonylamino)oxan-4-yl]methyl]oxane-2-carboxamide is a complex organic compound featuring multiple oxane rings and amide functionalities

Properties

IUPAC Name

N-[[4-(oxane-2-carbonylamino)oxan-4-yl]methyl]oxane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O5/c21-16(14-5-1-3-9-24-14)19-13-18(7-11-23-12-8-18)20-17(22)15-6-2-4-10-25-15/h14-15H,1-13H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUPHSLZCCOWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)NCC2(CCOCC2)NC(=O)C3CCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(oxane-2-carbonylamino)oxan-4-yl]methyl]oxane-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of oxane derivatives with carbonyl-containing compounds in the presence of a catalyst. The reaction conditions often include refluxing in ethanol with urea, followed by protection and deprotection steps using reagents like Boc-anhydride and DMAP .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(oxane-2-carbonylamino)oxan-4-yl]methyl]oxane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the oxane ring, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or

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